(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone
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Overview
Description
(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a pyrazole ring, and a 4-chlorophenyl group attached to the methanone moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
The compound may be involved in the hydrolytic dehalogenation pathway, a coenzyme A (CoA)-activation-type catabolic pathway . This pathway is part of the microbial mineralization of chlorinated aromatic compounds . .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro biological evaluation and in silico admet analysis .
Result of Action
Similar pyrazole derivatives have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the synthesis of similar pyrazole derivatives has been performed under environmentally friendly conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone typically involves the condensation of 3-acetylcoumarin with aryl aldehydes in the presence of a base such as piperidine. The reaction is carried out in a solvent like chloroform. The intermediate product, 3-formyl-4-chlorocoumarin, then reacts with nitrogen-containing nucleophiles to form the final chromeno-pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant properties and can be used in studies related to oxidative stress.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Chromen[4,3-c]pyrazol-4-ones: These compounds share a similar core structure but may have different substituents.
Coumarin Derivatives: Compounds like 3-acetylcoumarin and 4-hydroxycoumarin are structurally related and exhibit similar biological activities.
Uniqueness
(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
(4-chlorophenyl)-(4H-chromeno[4,3-c]pyrazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-5-11(6-8-13)17(21)20-9-12-10-22-15-4-2-1-3-14(15)16(12)19-20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKYNMXNXJXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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